N-(2,4-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide
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Overview
Description
N-(2,4-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a 2,4-dimethylphenyl group, a triazolopyridine moiety, and a sulfanylacetamide linkage. Compounds of this nature are often investigated for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Triazolopyridine Moiety: This can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and hydrazine.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.
Acetamide Formation: The final step involves the acylation of the intermediate compound with 2,4-dimethylphenyl acetic acid or its derivatives under suitable conditions such as the presence of a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the triazolopyridine ring or the acetamide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the triazolopyridine moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Modified triazolopyridine derivatives.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide would depend on its specific biological target. Generally, compounds with triazolopyridine moieties can interact with various enzymes or receptors, modulating their activity. The sulfanylacetamide linkage may also play a role in binding to specific molecular targets, influencing the compound’s overall biological effect.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethylphenyl)-2-(pyridin-3-ylsulfanyl)acetamide: Lacks the triazole ring, which may affect its biological activity.
N-(2,4-dimethylphenyl)-2-([1,2,3]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide: Contains a different triazole isomer, potentially leading to different interactions with biological targets.
Uniqueness
N-(2,4-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide is unique due to the specific arrangement of its functional groups, which can result in distinct chemical reactivity and biological activity compared to similar compounds. The presence of the 1,2,4-triazolopyridine moiety, in particular, may confer unique binding properties and enhance its potential as a therapeutic agent.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-11-6-7-13(12(2)9-11)17-15(21)10-22-16-19-18-14-5-3-4-8-20(14)16/h3-9H,10H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPBOEICRCJDBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C3N2C=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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